4-Benzyl-N-hydroxypiperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzyl-N-hydroxypiperazine-1-carboxamide is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are commonly used in the pharmaceutical industry. This compound features a piperazine ring substituted with a benzyl group and a hydroxyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyl-N-hydroxypiperazine-1-carboxamide typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Introduction of the Benzyl Group: The benzyl group can be introduced via nucleophilic substitution reactions using benzyl halides.
Hydroxylation: The hydroxyl group can be introduced through oxidation reactions using appropriate oxidizing agents.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Benzyl-N-hydroxypiperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form carbonyl compounds.
Reduction: The compound can undergo reduction reactions to form amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products:
Oxidation Products: Carbonyl compounds.
Reduction Products: Amines.
Substitution Products: Various substituted piperazine derivatives.
Scientific Research Applications
4-Benzyl-N-hydroxypiperazine-1-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-Benzyl-N-hydroxypiperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Benzyl 4-hydroxy-1-piperidinecarboxylate: Similar in structure but lacks the hydroxyl group on the piperazine ring.
N-Hydroxy-1-(4-Methoxyphenyl)Sulfonyl-4-Benzyloxycarbonyl-Piperazine-2-Carboxamide: Shares the piperazine core but has different substituents.
Uniqueness: 4-Benzyl-N-hydroxypiperazine-1-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both benzyl and hydroxyl groups allows for diverse chemical reactivity and potential biological activities .
Properties
CAS No. |
919996-66-0 |
---|---|
Molecular Formula |
C12H17N3O2 |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
4-benzyl-N-hydroxypiperazine-1-carboxamide |
InChI |
InChI=1S/C12H17N3O2/c16-12(13-17)15-8-6-14(7-9-15)10-11-4-2-1-3-5-11/h1-5,17H,6-10H2,(H,13,16) |
InChI Key |
CAPUVDCDOUQVDU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.